
3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile
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Overview
Description
3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile is a complex organic compound featuring a pyrazole ring substituted with a cyclopropyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a nitrile oxide with a suitable olefin to form the pyrazole ring. The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of various industrial chemicals and materials, leveraging its reactivity and structural properties.
Mechanism of Action
The mechanism of action of 3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole: This compound shares the pyrazole core and trifluoromethyl group but lacks the butanenitrile moiety.
Trifluoromethylpyridine: Another compound with a trifluoromethyl group, used in similar applications but with a different core structure.
Uniqueness
3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile is unique due to the combination of its cyclopropyl and trifluoromethyl substituents on the pyrazole ring, along with the butanenitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile, identified by its CAS number 1006333-95-4, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₃F₃N₄. It features a pyrazole ring substituted with a cyclopropyl and trifluoromethyl group, contributing to its unique biological profile. The compound can be synthesized through various chemical pathways involving the modification of pyrazole derivatives.
Antimicrobial Activity
Recent studies have indicated that compounds with pyrazole structures exhibit significant antimicrobial properties. For instance, related pyrazole compounds have demonstrated effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
In vitro tests showed that certain pyrazole derivatives inhibited bacterial growth effectively at concentrations as low as 50 µg/mL .
Antifungal Activity
The antifungal potential of this compound has been examined in several studies. Compounds structurally similar to this nitrile demonstrated notable antifungal activity against pathogens such as Botrytis cinerea and Candida albicans. In particular, the inhibition rates were comparable to established antifungal agents, suggesting that this compound could serve as a viable alternative in antifungal therapy .
Insecticidal Activity
Insecticidal assays have shown that pyrazole derivatives exhibit varying degrees of insecticidal activity against common agricultural pests. For example, compounds similar to this compound have been tested against Spodoptera frugiperda and Mythimna separata with mortality rates ranging from 13.3% to 90% at concentrations of 500 µg/mL . This indicates potential utility in agricultural pest management.
Anticancer Activity
Emerging research highlights the anticancer properties of trifluoromethylated pyrazoles. In vitro studies have reported that these compounds can inhibit the proliferation of various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), and A549 (lung cancer). The effectiveness was assessed using the MTT assay, revealing IC50 values lower than those of traditional chemotherapeutics like doxorubicin .
Case Studies
Several case studies further elucidate the biological activity of this compound:
- Antimicrobial Efficacy : A study published in the Journal of Biochemical Technology demonstrated that pyrazole derivatives inhibited bacterial strains effectively, showcasing their potential as antimicrobial agents .
- Fungal Inhibition : Research indicated that specific pyrazole compounds achieved over 90% inhibition against Botrytis cinerea in laboratory settings, suggesting their application in crop protection .
- Insect Control : Field trials reported that certain pyrazole derivatives significantly reduced pest populations in agricultural settings, highlighting their practical applications in pest management strategies .
Properties
IUPAC Name |
3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]butanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3/c1-7(4-5-15)17-9(8-2-3-8)6-10(16-17)11(12,13)14/h6-8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOCWOKMJCQGQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)N1C(=CC(=N1)C(F)(F)F)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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